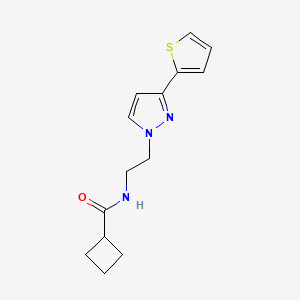

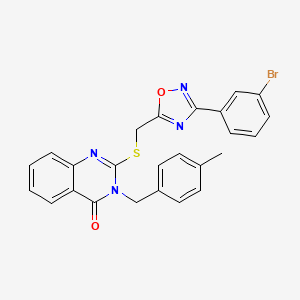

![molecular formula C21H16ClN3O5 B2926050 (E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate CAS No. 338747-45-8](/img/structure/B2926050.png)

(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate” is a complex organic compound. It is a derivative of benzene, as suggested by the presence of a phenyl group in its structure . The compound is available for purchase, indicating it may have applications in research or industry.

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a nitro group (NO2) attached to a phenyl group, a carbamate group, and a chlorophenyl group .Applications De Recherche Scientifique

Synthesis and Protection

(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate is part of a class of compounds involved in the synthesis of carbonates and carbamates, which have applications in the protection of hydroxyls and amino-groups in various chemical reactions. These reactions are pivotal for the introduction of specific groups into alcohols, phenols, and amines, providing a versatile tool in synthetic chemistry for protecting functional groups during complex chemical syntheses (Bogusław Kryczka, 2010).

Intermediate in Antitumor Drug Synthesis

Compounds similar to (E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate serve as intermediates in the synthesis of many antitumor drugs, particularly in the creation of small molecular inhibitors. The synthesis process involves several steps, including acylation and nucleophilic substitution, which are crucial for developing effective anticancer therapies (Wenhui Gan et al., 2021).

Photoremovable Protecting Group

Related compounds are explored as photoremovable protecting groups for amines and amino acids. These protecting groups can be removed upon irradiation with light, providing a controlled method for deprotection in photochemical reactions. This application is significant in the field of organic synthesis and biochemistry, where precise control over the protection and deprotection of functional groups is essential (Laxminarayana Kammari et al., 2007).

Environmental Applications

Similar chemical structures are involved in environmental applications, such as the spectrophotometric determination of metals like Nickel (II). The compound forms a complex with Nickel (II) ions, which can be extracted and quantitatively analyzed. This application is crucial for environmental monitoring and the detection of metal ions in various samples (G. B. Sathe et al., 2015).

Propriétés

IUPAC Name |

[(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino] N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O5/c22-16-9-6-10-17(13-16)23-21(26)30-24-18(15-7-2-1-3-8-15)14-29-20-12-5-4-11-19(20)25(27)28/h1-13H,14H2,(H,23,26)/b24-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIKMGIFMRFZIU-MOHJPFBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC(=CC=C2)Cl)COC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC(=CC=C2)Cl)/COC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

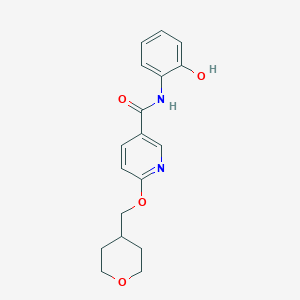

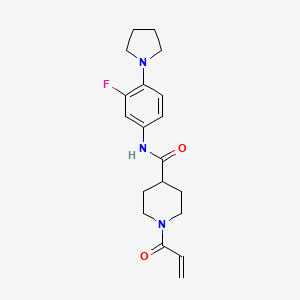

![N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2925968.png)

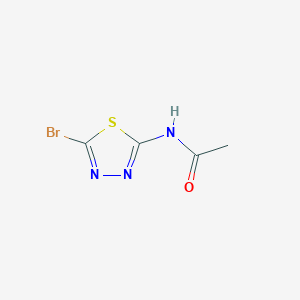

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2925969.png)

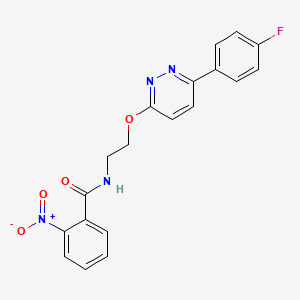

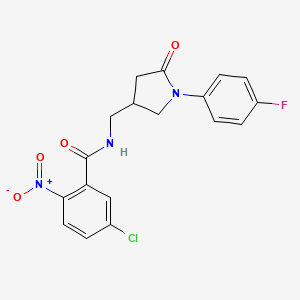

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2925972.png)

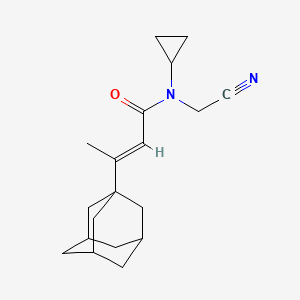

![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2925975.png)

![3-benzyl-7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2925977.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)